molecular formula C21H23FN2O2 B4635663 N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B4635663
M. Wt: 354.4 g/mol
InChI Key: JFZTUQGLMGTDQK-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide” typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through an acylation reaction using 2-fluorobenzoyl chloride.

    Substitution with Dimethylphenyl Group: The dimethylphenyl group can be introduced through a substitution reaction using 3,4-dimethylphenylamine.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the aromatic rings.

    Reduction: Reduction reactions can occur at the carbonyl group or the aromatic rings.

    Substitution: Substitution reactions can occur at the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide” can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, piperidine derivatives are often explored for their potential therapeutic effects, including analgesic, anti-inflammatory, or anticancer activities.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide
  • N-(3,4-dimethylphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide

Uniqueness

The presence of the 2-fluorobenzoyl group in “N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide” may confer unique properties, such as increased lipophilicity or altered binding affinity to molecular targets, compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-14-7-8-17(13-15(14)2)23-20(25)16-9-11-24(12-10-16)21(26)18-5-3-4-6-19(18)22/h3-8,13,16H,9-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZTUQGLMGTDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
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N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
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N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Reactant of Route 6
N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

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